molecular formula C7H11Cl2FN2 B11891184 (4-Fluoro-2-methylphenyl)hydrazine dihydrochloride

(4-Fluoro-2-methylphenyl)hydrazine dihydrochloride

Cat. No.: B11891184
M. Wt: 213.08 g/mol
InChI Key: QVQWUVAUYLCLKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluoro-2-methylphenyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C7H11Cl2FN2. It is a derivative of hydrazine, where the hydrazine group is substituted with a 4-fluoro-2-methylphenyl group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-2-methylphenyl)hydrazine dihydrochloride typically involves the reaction of 4-fluoro-2-methylphenylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-2-methylphenyl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction may produce amines.

Scientific Research Applications

(4-Fluoro-2-methylphenyl)hydrazine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluoro-2-methylphenyl)hydrazine dihydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluoro-2-methoxyphenyl)hydrazine dihydrochloride
  • (4-Fluoro-2-chlorophenyl)hydrazine dihydrochloride
  • (4-Fluoro-2-nitrophenyl)hydrazine dihydrochloride

Uniqueness

(4-Fluoro-2-methylphenyl)hydrazine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H11Cl2FN2

Molecular Weight

213.08 g/mol

IUPAC Name

(4-fluoro-2-methylphenyl)hydrazine;dihydrochloride

InChI

InChI=1S/C7H9FN2.2ClH/c1-5-4-6(8)2-3-7(5)10-9;;/h2-4,10H,9H2,1H3;2*1H

InChI Key

QVQWUVAUYLCLKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)NN.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.